

Spectroscopic Profile of 2-Cyclohexen-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Cyclohexen-1-OL

Cat. No.: B1581600

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Cyclohexen-1-ol** (CAS No: 822-67-3), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its structural characteristics. This document is intended to serve as a valuable resource for professionals engaged in chemical research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Cyclohexen-1-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectral Data of **2-Cyclohexen-1-ol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.8-6.0	m	2H	Olefinic protons (H-2, H-3)
~4.1	m	1H	Carbinol proton (H-1)
~2.0	m	2H	Allylic protons (H-6)
~1.8	m	1H	Hydroxyl proton (-OH)
~1.5-1.7	m	4H	Methylene protons (H-4, H-5)

Solvent: CDCl_3 , Frequency: 400 MHz[1]

Table 2: ^{13}C NMR Spectral Data of **2-Cyclohexen-1-ol**

Chemical Shift (δ) ppm	Assignment
~130-131	C-2 or C-3
~128-129	C-2 or C-3
~68	C-1 (Carbinol)
~32	C-6 (Allylic)
~25	C-4 or C-5
~19	C-4 or C-5

Solvent: CDCl_3 , Frequency: 100 MHz[2][3]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorptions of **2-Cyclohexen-1-ol**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3350	Broad, Strong	O-H stretch (alcohol)
~3020	Medium	=C-H stretch (alkene)
~2930, 2860	Strong	C-H stretch (alkane)
~1650	Medium	C=C stretch (alkene)
~1060	Strong	C-O stretch (secondary alcohol)

Sample Preparation: Neat, liquid film[\[4\]](#)[\[5\]](#)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data of **2-Cyclohexen-1-ol**

m/z	Relative Intensity	Possible Fragment Ion
98	Moderate	[M] ⁺ (Molecular Ion)
83	Moderate	[M - CH ₃] ⁺
80	High	[M - H ₂ O] ⁺
70	High	[M - C ₂ H ₄] ⁺ (Retro-Diels-Alder)
67	Moderate	[C ₅ H ₇] ⁺
57	High	[C ₄ H ₉] ⁺ or [M - C ₃ H ₅ O] ⁺

Ionization Mode: Electron Ionization (EI)[\[6\]](#)

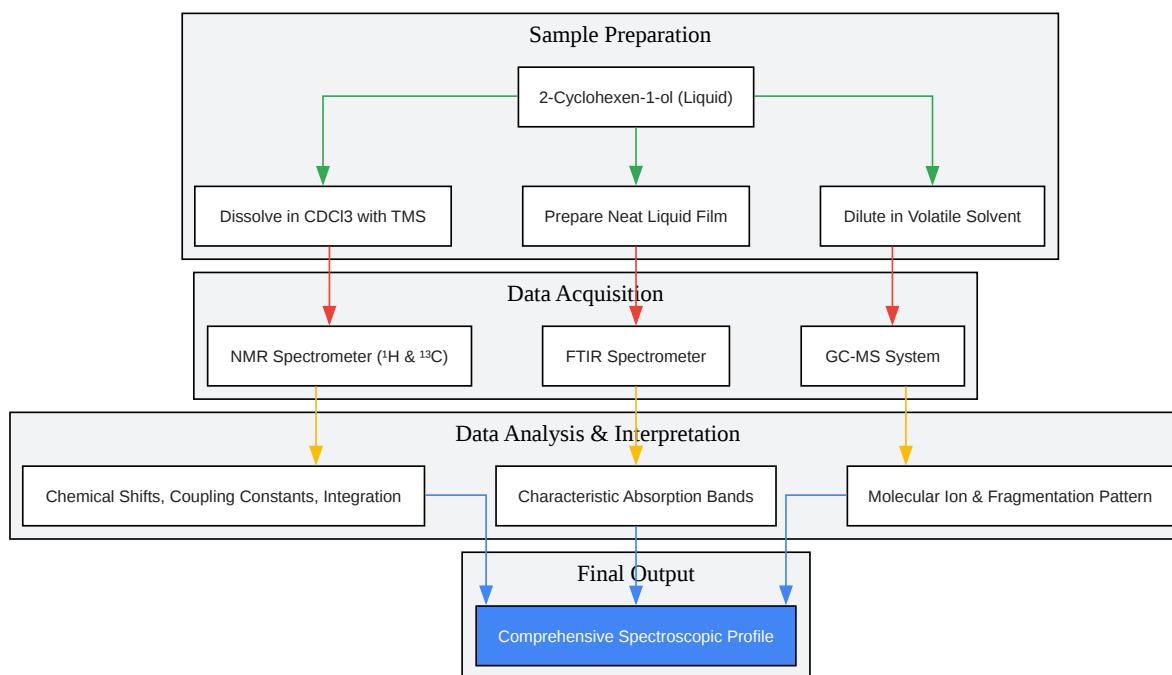
Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **2-Cyclohexen-1-ol** is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl_3). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.0 ppm). The solution is then transferred to a 5 mm NMR tube.
- Data Acquisition: ^1H and ^{13}C NMR spectra are acquired on a 400 MHz NMR spectrometer. For ^1H NMR, a sufficient number of scans are averaged to obtain a high signal-to-noise ratio. For ^{13}C NMR, a greater number of scans is necessary due to the low natural abundance of the ^{13}C isotope. Inverse-gated decoupling can be used for quantitative ^{13}C NMR.

Infrared (IR) Spectroscopy


- Sample Preparation: As **2-Cyclohexen-1-ol** is a liquid, a neat spectrum is obtained by placing a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.^[5]
- Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is acquired first and subsequently subtracted from the sample spectrum. The spectrum is typically scanned over a range of 4000-400 cm^{-1} .^[5]

Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of **2-Cyclohexen-1-ol** in a volatile solvent (e.g., dichloromethane or methanol) is introduced into the mass spectrometer. For separation from any impurities, the sample is introduced via a Gas Chromatography (GC) system.
- Ionization: Electron Ionization (EI) is utilized at a standard energy of 70 eV to induce ionization and fragmentation of the molecule.
- Data Acquisition: The mass spectrum is acquired over a mass-to-charge (m/z) range of approximately 40-200 amu. The resulting fragmentation pattern is then analyzed to determine the structure of the molecule and its fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral interpretation for the comprehensive spectroscopic analysis of **2-Cyclohexen-1-ol**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic analysis of **2-Cyclohexen-1-ol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-CYCLOHEXEN-1-OL(822-67-3) 1H NMR [m.chemicalbook.com]
- 2. 2-CYCLOHEXEN-1-OL(822-67-3) 13C NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 2-CYCLOHEXEN-1-OL(822-67-3) IR Spectrum [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Cyclohexen-1-ol [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Cyclohexen-1-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1581600#spectroscopic-data-of-2-cyclohexen-1-ol-nmr-ir-ms\]](https://www.benchchem.com/product/b1581600#spectroscopic-data-of-2-cyclohexen-1-ol-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com